3-Heptyl-delta(1)-tetrahydrocannabinol is a novel cannabinoid derived from the Cannabis sativa plant. It is part of a larger family of compounds known as tetrahydrocannabinols, which are characterized by their psychoactive properties. This specific compound features a heptyl side chain, distinguishing it from other tetrahydrocannabinol variants, such as delta(9)-tetrahydrocannabinol, which is the most studied and recognized form.
3-Heptyl-delta(1)-tetrahydrocannabinol is synthesized from cannabidiol, which is extracted from low-THC cannabis strains. The biosynthesis of tetrahydrocannabinol in the cannabis plant begins with geranyl pyrophosphate and olivetolic acid, leading to the formation of cannabigerolic acid, which is then converted into tetrahydrocannabinolic acid through enzymatic actions. This acid can undergo decarboxylation to yield delta(1)-tetrahydrocannabinol upon heating or over time .
The synthesis of 3-heptyl-delta(1)-tetrahydrocannabinol typically involves several steps:
The synthetic pathway may also involve specific temperature and pressure controls to optimize yields and minimize by-products. The reaction times can vary significantly depending on the desired product and reaction conditions, typically ranging from a few hours to overnight .
The molecular structure of 3-heptyl-delta(1)-tetrahydrocannabinol features a heptyl side chain attached to a tetrahydrocannabinol core structure. The compound's configuration includes:
These structural components contribute to its pharmacological activity and interaction with cannabinoid receptors.
3-Heptyl-delta(1)-tetrahydrocannabinol can participate in various chemical reactions:
The reactivity of 3-heptyl-delta(1)-tetrahydrocannabinol is influenced by its functional groups and steric factors inherent in its molecular structure. These reactions are critical for understanding its pharmacodynamics and potential therapeutic applications .
3-Heptyl-delta(1)-tetrahydrocannabinol exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2:
Studies have shown that variations in the alkyl side chain length significantly affect binding affinity and receptor activation profiles. The heptyl side chain enhances lipophilicity, potentially increasing receptor binding efficiency compared to shorter-chain counterparts .
Relevant analyses indicate that the compound's solubility profile supports its potential bioavailability when administered via various routes (e.g., oral, inhalation) .
3-Heptyl-delta(1)-tetrahydrocannabinol has garnered interest for several applications:
Ongoing research aims to elucidate further its therapeutic potential and optimize synthesis methods for enhanced yields and purity .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3